6-Nitrochroman-4-ol
Description
Historical Context and Structural Features of the Chroman Core System
The chroman core consists of a benzene (B151609) ring fused to a dihydropyran ring. researchgate.net This heterocyclic system is a fundamental building block in medicinal chemistry for the design and synthesis of novel lead compounds. researchgate.netresearchgate.net Chroman-4-one, a close relative of chroman-4-ol, is a key structure in this family, and its derivatives are important intermediates and building blocks in organic synthesis and drug design. nih.gov The chroman framework itself is part of a larger class of benzopyran derivatives, which are abundant in nature, particularly in plants, and form the basis of the flavonoid family. researchgate.net The sustained interest in this scaffold stems from its presence in numerous compounds with a wide range of biological activities and its utility in synthetic chemistry. gu.semdpi.com
The fundamental structure of the chroman scaffold is presented below:
| Compound Name | Core Structure |
| Chroman | A benzene ring fused to a six-membered dihydropyran ring. |
| Chroman-4-ol | A chroman structure with a hydroxyl (-OH) group at the 4-position. |
| 6-Nitrochroman-4-ol | A chroman-4-ol with a nitro (-NO₂) group attached to the 6-position of the benzene ring. |
Rationale for Research Focus on Substituted Chroman-4-ols, including Nitro Derivatives
The chroman scaffold is often chemically modified to alter or enhance its properties. The introduction of various substituents into the chroman ring system can lead to significant changes in physical properties, chemical reactivity, and biological activity. arkat-usa.org Research has explored a wide array of substituted chroman-4-ols, including those with alkyl, sulfonyl, and polyfluoroalkyl groups. arkat-usa.orgresearchgate.netacs.org
The focus on nitro derivatives, such as this compound, is driven by the powerful electron-withdrawing nature of the nitro group. This functional group significantly influences the electronic environment of the entire molecule. The presence of a nitro group makes the aromatic ring electron-deficient, which can affect its reactivity in further chemical transformations. For instance, the nitro group in 3-nitrochromenes renders them excellent Michael acceptors, highlighting the group's ability to activate the molecule for specific reactions. chim.it
Furthermore, the nitro group itself can be a crucial component for biological activity or serve as a synthetic handle for further modifications. A notable example is 2,2-bis(trifluoromethyl)-6-nitrochroman-4-one, which has been identified as a key structural element in the development of a class of potassium channel openers. arkat-usa.org The nitro group can also be chemically reduced to an amino group, a common transformation that opens up pathways to new classes of compounds with different properties. chim.it The synthesis of complex derivatives like (3S,4R)-3-Fluoro-6-nitrochroman-4-ol underscores the research interest in using the nitro-substituted chroman scaffold to build highly functionalized molecules. rsc.org
Overview of Research Trajectories for this compound within Contemporary Chemical Science
Current research involving this compound and related compounds follows several key trajectories, primarily centered on its role as a synthetic intermediate and a building block for creating functional molecules.
Synthetic Chemistry: A major area of research is the development of synthetic methods to produce substituted chroman-4-ols with high degrees of control over their stereochemistry. acs.org The synthesis of derivatives such as (3S,4R)-3-Fluoro-6-nitrochroman-4-ol demonstrates the ongoing effort to create complex and stereochemically defined molecules from the nitro-substituted chroman core. rsc.org The compound serves as a valuable intermediate; the nitro group can be transformed into other functional groups, such as an amine, which drastically alters the molecule's character and provides access to compounds like 6-aminochroman-4-ol. This transformation from an electron-withdrawing to an electron-donating substituent is a powerful tool in molecular design.
Medicinal Chemistry and Drug Discovery: The chroman scaffold is considered a "privileged structure" in drug discovery, and its derivatives are continuously explored for potential therapeutic applications. nih.govresearchgate.net Research on compounds like 6-nitrochroman (B2949806) derivatives is often aimed at discovering new bioactive agents. The investigation of 6-nitrochroman-4-one (B1309135) derivatives as key components for potassium channel openers is a prime example of this trajectory. arkat-usa.org Therefore, this compound is a logical candidate for use as a precursor in the synthesis of new molecules to be screened for a wide range of biological activities. The general research trend involves using the chroman-4-ol skeleton as a template and introducing various functional groups to fine-tune its interaction with biological targets. nih.govacs.org
The table below summarizes the primary research directions involving nitro-substituted chromans.
| Research Trajectory | Description | Key Features of the Nitro Group | Example/Related Compound |
| Advanced Synthetic Intermediates | Use as a building block for more complex molecules. | Serves as a handle for further functionalization (e.g., reduction to an amine). chim.it | (3S,4R)-3-Fluoro-6-nitrochroman-4-ol rsc.org |
| Medicinal Chemistry | Design and synthesis of novel compounds with potential biological activity. | The strong electron-withdrawing nature can be crucial for binding to biological targets. | 2,2-bis(trifluoromethyl)-6-nitrochroman-4-one arkat-usa.org |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-nitro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8,11H,3-4H2 |
InChI Key |
MKWZAANVJROAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Nitrochroman 4 Ol and Its Structural Analogues
Strategies for the Construction of the 6-Nitrochroman-4-ol Framework
The fundamental structure of this compound can be assembled through several elegant synthetic routes. These methods are designed to be efficient and provide access to a range of structural analogues.
Chemoselective Reduction of 6-Nitrochroman-4-one (B1309135) Derivatives
A primary and direct method for the synthesis of this compound involves the chemoselective reduction of the corresponding ketone, 6-nitrochroman-4-one. This approach is advantageous as it preserves the nitro group, which is susceptible to reduction. The challenge lies in identifying reducing agents and conditions that selectively target the ketone functionality. youtube.comresearchgate.net
Catalytic Reduction Approaches
Catalytic hydrogenation is a powerful technique for reductions, though careful catalyst selection is paramount to avoid the reduction of the nitro group. google.com Non-noble metal catalysts, such as those based on nickel-molybdenum (B8610338) oxide, have demonstrated high chemoselectivity in the reduction of nitroarenes, suggesting their potential applicability in selectively reducing the keto group in 6-nitrochroman-4-one while leaving the nitro group intact. rsc.org The development of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, contributing to more sustainable synthetic processes. rsc.org
Catalytic systems can be designed to be highly selective. For instance, magnesium-based catalysts have been shown to be effective for the chemoselective reduction of carbonyl compounds in the presence of other sensitive functional groups like nitro groups. sioc-journal.cn Similarly, copper ferrite (B1171679) nanoparticles have been used as a heterogeneous catalyst for the reduction of nitroanilines in the presence of a reducing agent like sodium borohydride (B1222165). nih.gov
| Catalyst System | Substrate | Selectivity | Reference |
| Nickel-molybdenum oxide | Substituted nitroarenes | High for nitro group reduction | rsc.org |
| MgCl2/HBpin | Aldehydes, Ketones | High for carbonyl reduction | sioc-journal.cn |
| CuFe2O4/NaBH4 | Nitroanilines | High for nitro group reduction | nih.gov |
Reagent-Based Reductions (e.g., using sodium borohydride)
Sodium borohydride (NaBH₄) is a widely used and versatile reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. atamanchemicals.commasterorganicchemistry.com Its mild nature often allows for the selective reduction of a carbonyl group in the presence of less reactive functionalities such as esters and, importantly, nitro groups under controlled conditions. atamanchemicals.comresearch-solution.com The reduction of 6-nitrochroman-4-one with sodium borohydride typically proceeds in a protic solvent like methanol (B129727) or ethanol (B145695) to yield this compound. youtube.comresearch-solution.com
The combination of sodium borohydride with certain additives can enhance its reducing power and selectivity. For example, the NaBH₄/CuCl₂ system has been shown to reduce aromatic nitro compounds. beilstein-journals.org Therefore, careful control of the reaction conditions is crucial to achieve the desired chemoselective reduction of the ketone in 6-nitrochroman-4-one.
| Reducing Agent | Substrate Type | Product Type | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | Mild, generally selective for carbonyls over nitro groups | atamanchemicals.commasterorganicchemistry.com |
| NaBH₄/CuCl₂ | β-Nitrostyrenes, Nitrobenzene | Phenethylamines, Aniline (B41778) | Reduces both nitro and double bonds | beilstein-journals.org |
Multicomponent Reaction Approaches to Chroman-4-ol Skeletons
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like the chroman-4-ol skeleton in a single synthetic operation. nih.govresearchgate.net These reactions are highly atom-economical and can generate structural diversity. researchgate.net For instance, a three-component reaction involving a salicylaldehyde, an activated methylene (B1212753) compound, and a third component can lead to the formation of a chromene derivative, which can then be further transformed into the desired chroman-4-ol. nih.gov While not directly yielding this compound, MCRs provide a powerful tool for the synthesis of a variety of substituted chroman skeletons that could be subsequently nitrated. beilstein-journals.orgrsc.org
Ring-Opening Reactions of Epoxide Precursors in Chromanol Synthesis
An alternative strategy for constructing the chroman-4-ol framework involves the intramolecular ring-opening of an epoxide precursor. core.ac.uklibretexts.org This method allows for the stereoselective formation of the hydroxyl group at the C4 position. The synthesis starts with a suitably substituted phenol (B47542) which is then converted to an epoxide. Subsequent acid- or base-catalyzed intramolecular cyclization leads to the formation of the chromanol ring system. libretexts.orgacs.org The regioselectivity of the epoxide opening is a critical factor in determining the final product. core.ac.ukcore.ac.uk This approach is particularly valuable for the synthesis of chiral chromanols. core.ac.uk
Stereocontrolled Synthesis of this compound and Chiral Analogues
The development of stereocontrolled methods for the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis can be achieved through several approaches.
One common method is the enantioselective reduction of the prochiral 6-nitrochroman-4-one. This can be accomplished using chiral reducing agents or by employing a chiral catalyst in conjunction with an achiral reducing agent like sodium borohydride. researchgate.net For example, the use of chiral oxazaborolidine catalysts (CBS reduction) is a well-established method for the enantioselective reduction of ketones. researchgate.net
Furthermore, stereocontrol can be integrated into the synthesis from the beginning by using chiral starting materials. escholarship.org For instance, employing an optically active starting material in a multi-step synthesis can lead to the formation of a specific enantiomer of this compound. nih.gov The stereocontrolled synthesis of related heterocyclic systems, such as isochromans, has been achieved through photoredox/nickel dual catalysis, highlighting the potential of modern catalytic methods for creating chiral chromanols. rsc.org The synthesis of complex molecules with specific stereochemistry often requires careful planning and the use of advanced synthetic techniques to control the formation of chiral centers. researchgate.net
Enantioselective Catalysis in Chromanoid Formation
The creation of specific stereoisomers is a critical aspect of modern drug development, as different enantiomers of a chiral drug can exhibit varied biological activities. youtube.com Asymmetric catalysis offers a powerful and economical approach to producing enantiomerically enriched compounds. youtube.comsigmaaldrich.com In the context of chromanoid synthesis, enantioselective catalysis plays a pivotal role in controlling the three-dimensional arrangement of atoms, leading to the desired handedness of the molecule. youtube.com
Several strategies have been developed for the asymmetric synthesis of chromans. These include the use of chiral catalysts such as enzymes, metal complexes, and small organic molecules known as organocatalysts. youtube.com Organocatalysis, in particular, has gained traction due to the use of simple, inexpensive, and readily available catalysts that can facilitate complex reactions with high efficiency. youtube.com For instance, chiral aminoboronic acids have been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to produce chiral chromans with high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org
Another notable approach involves the use of chiral dual-hydrogen-bond donors in cooperative asymmetric catalysis with hydrogen chloride (HCl) to achieve highly enantioselective Prins cyclization of alkenyl aldehydes. organic-chemistry.org This method has proven effective for a broad range of substrates, with the chiral catalysts demonstrating stability in strongly acidic conditions. organic-chemistry.org Furthermore, peptide-based catalysts, specifically tripeptides of the H-Pro-Pro-Xaa type, have emerged as highly effective for carbon-carbon bond forming reactions, offering excellent stereoselectivity even with highly substituted substrates. ethz.ch These peptide catalysts are robust and can be used in continuous flow reactors for large-scale synthesis. ethz.ch
Recent advancements have also highlighted the use of chiral-at-metal iron catalysts, where the asymmetric arrangement of achiral ligands around the iron center creates a chiral octahedral complex. mdpi.com These catalysts have shown high enantioselectivity in reactions such as the conversion of phenylglyoxal (B86788) to mandelate (B1228975) ester. mdpi.com
The table below summarizes some of the key findings in enantioselective chromanoid synthesis:
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Aminoboronic Acid | Intramolecular oxa-Michael reaction | High yields and enantiomeric excess (up to 96% ee) | organic-chemistry.org |
| Chiral Dual-Hydrogen-Bond Donors | Prins cyclization | High enantioselectivity for a wide variety of alkenyl aldehydes | organic-chemistry.org |
| Tripeptide (H-Pro-Pro-Xaa) | Carbon-carbon bond formation | High stereoselectivity, robust, suitable for flow chemistry | ethz.ch |
| Chiral-at-Metal Iron Complexes | Asymmetric conversion of phenylglyoxal | High enantioselectivity | mdpi.com |
Diastereoselective Control in Functionalization Reactions
Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters in a controlled manner. In the realm of chroman chemistry, achieving high diastereoselectivity is essential for accessing specific isomers with desired biological properties.
A notable method for the diastereoselective synthesis of functionalized chromans is the Pd(0)-catalyzed carboiodination. acs.orgacs.orgnih.gov This approach provides excellent yields and high diastereoselectivities for a broad range of substrates. acs.orgacs.orgnih.gov The observed stereoselectivity is thought to arise from the minimization of axial-axial interactions during the carbopalladation step. acs.org This method is particularly tolerant of various functional groups, including heteroatoms, halogens, and electron-withdrawing groups. acs.org
Another powerful strategy involves the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via an oxa-Michael/1,6-conjugated addition. nih.govrsc.org This reaction affords functionalized chroman-spirobenzofuran-2-one scaffolds with good to excellent yields and diastereoselectivities (up to >19:1 dr). nih.govrsc.org The reaction conditions, including the choice of base and solvent, have been shown to significantly influence both the yield and the diastereoselectivity of the cyclization. rsc.org For instance, using cesium carbonate as the base and tetrahydrofuran (B95107) as the solvent can lead to excellent diastereoselectivity. rsc.org
The following table presents data on the diastereoselective synthesis of chroman derivatives:
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield | Reference |
| Pd(0)-catalyzed carboiodination | Alkenyl aryl iodides | Pd(PtBu3)2 | High | Good to Excellent | acs.org |
| oxa-Michael/1,6-conjugated addition | ortho-hydroxyphenyl-substituted para-quinone methides and benzofuran-2-one type olefins | Cs2CO3 | Up to >19:1 | Up to 90% | nih.govrsc.org |
Novel Synthetic Routes and Methodological Innovations for Substituted Chromans
The continuous development of novel synthetic routes is driven by the need for more efficient, versatile, and environmentally friendly methods to access substituted chromans. rsc.org
One innovative approach is the use of photoredox catalysis, which utilizes visible light as a sustainable energy source to drive chemical transformations. rsc.orgresearchgate.netresearchgate.net A new (4+2) radical annulation strategy for constructing chroman frameworks via photocatalysis has been reported. rsc.org This method allows for the conversion of readily available N-hydroxyphthalimide esters and electron-deficient olefins into a wide range of valuable chromans under mild reaction conditions. rsc.org This protocol offers a distinct advantage over traditional Diels-Alder reactions of ortho-quinone methides, which typically require electron-rich dienophiles. rsc.org
Another significant innovation is the development of one-pot, three-component reactions. For example, an ultrasound-promoted synthesis of 3-substituted-chroman-2,4-diones has been achieved through the reaction of aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives in water as a green solvent. mdpi.com This method is notable for its experimental simplicity, good functional group tolerance, excellent yields, and short reaction times. mdpi.com
Furthermore, palladium-catalyzed reactions continue to be a cornerstone of modern synthetic chemistry. researchgate.netacs.org A Pd-catalyzed intramolecular acylation of ether-tethered alkenyl bromides and aldehydes provides an efficient entry to 4H-chromen-4-ones. acs.org This process has been optimized to tolerate a variety of substituents on both the aryl and aldehyde moieties, affording the desired products in moderate to good yields. acs.org
The development of synthetic strategies for 2-alkyl-substituted chroman-4-ones has also seen considerable effort. An efficient one-step procedure involving a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition, often accelerated by microwave irradiation, has been established. nih.govacs.org This method allows for the synthesis of a diverse library of substituted chroman-4-ones. nih.govacs.org
The following table highlights some of these novel synthetic methodologies:
| Method | Key Features | Starting Materials | Products | Reference |
| Photocatalytic (4+2) Radical Annulation | Mild conditions, broad scope, uses electron-deficient olefins | N-hydroxyphthalimide esters, electron-deficient olefins | Substituted chromans | rsc.org |
| Ultrasound-Promoted Three-Component Reaction | Green solvent (water), one-pot, high yields | Aromatic aldehydes, 4-hydroxycoumarins, pyrazolone derivatives | 3-Substituted-chroman-2,4-diones | mdpi.com |
| Pd-Catalyzed Intramolecular Acylation | Tolerates various substituents | Ether-tethered alkenyl bromides, aldehydes | 4H-Chromen-4-ones | acs.org |
| Microwave-Assisted One-Step Synthesis | Efficient, one-pot | 2'-hydroxyacetophenones, aldehydes | 2-Alkyl-chroman-4-ones | nih.govacs.org |
Chemical Transformations and Reactivity Profiling of 6 Nitrochroman 4 Ol
Reactions Involving the Hydroxyl Group at C-4
The secondary alcohol at the C-4 position is a versatile functional group that can undergo oxidation, nucleophilic substitution, and dehydration, providing pathways to key chroman and chromene derivatives.
Oxidation Reactions and Their Selectivity (e.g., to chromanones)
The hydroxyl group at the C-4 position of the chroman scaffold can be selectively oxidized to yield the corresponding ketone, 6-nitrochroman-4-one (B1309135). This transformation is a common strategy in the synthesis of substituted chromanones. The choice of oxidizing agent is crucial for achieving high selectivity and yield, avoiding over-oxidation or side reactions.
Several reagents are effective for the oxidation of chroman-4-ols to chroman-4-ones. vulcanchem.com For instance, pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a widely used method for this conversion. vulcanchem.com Another effective system is the combination of N-methylmorpholine N-oxide (NMO) as a co-oxidant with tetrapropylammonium (B79313) perruthenate (TPAP). vulcanchem.com Chromic acid, generated from sodium dichromate and sulfuric acid, has also been successfully employed for the oxidation of similar chromanol structures. arkat-usa.org The precursor for 6-nitrochroman-4-ol, 6-nitrochroman-4-one, is typically synthesized via the nitration of chroman-4-one, establishing the synthetic link between these two compounds. vulcanchem.com
| Oxidizing Agent/System | Typical Solvent | Observations | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Provides a reliable method for oxidation to the corresponding chroman-4-one. | vulcanchem.com |
| TPAP / NMO | Not specified | Used for the selective oxidation of the hydroxyl group. | vulcanchem.com |
| Chromic Acid (Na₂Cr₂O₇/H₂SO₄) | Ethyl Ether | Effective for oxidizing chromanols to chromanones. | arkat-usa.org |
Nucleophilic Substitutions and Derivatization at the Alcohol Functionality
The hydroxyl group at C-4 can be converted into other functional groups through nucleophilic substitution or derivatization reactions. gatech.edurammohancollege.ac.inchemguide.co.uk These transformations are essential for introducing new properties or for creating intermediates for further synthesis. Common derivatizations include the formation of esters and ethers. vulcanchem.comresearchgate.net
Esterification can be achieved using acyl chlorides or anhydrides. vulcanchem.com Another method is enzymatic transesterification, where a lipase, such as that from Burkholderia cepacia, can catalyze the acylation of the alcohol using an acyl donor like vinyl acetate. researchgate.net A notable nucleophilic substitution is the Ritter reaction, where the chroman-4-ol is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. This reaction leads to the formation of a trans-4-acylamino derivative, effectively replacing the hydroxyl group with an amide functionality. arkat-usa.org In some cases, intramolecular nucleophilic substitution can occur if a suitable nucleophile is present elsewhere in the molecule, leading to cyclic products. libretexts.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Acyl chlorides, Anhydrides | C-4 Ester | vulcanchem.com |
| Enzymatic Acylation | Vinyl acetate, Lipase | C-4 Acetate | researchgate.net |
| Etherification | Not specified | C-4 Ether | vulcanchem.com |
| Ritter Reaction | Acetonitrile (CH₃CN), H₂SO₄ | trans-4-Acetamido-chroman | arkat-usa.org |
Dehydration Pathways to Chromenes
The elimination of a water molecule from this compound leads to the formation of the corresponding 6-nitro-2H-chromene. vulcanchem.comvulcanchem.com This dehydration reaction introduces a double bond into the heterocyclic ring and is typically facilitated by acid catalysis.
A widely used and effective method for the dehydration of chroman-4-ols involves heating the alcohol with a catalytic amount of p-toluenesulfonic acid (p-TsOH). arkat-usa.orgacs.orgnih.govgrafiati.com The reaction is often carried out in a solvent such as toluene (B28343) or benzene (B151609) under reflux conditions, which helps to remove the water formed during the reaction and drive the equilibrium towards the chromene product. arkat-usa.orggrafiati.com The presence of a drying agent like magnesium sulfate (B86663) (MgSO₄) can also be used to facilitate the removal of water. acs.orgnih.gov This transformation is a key step in accessing the chromene scaffold from chroman-4-one precursors, via reduction and subsequent dehydration. grafiati.compsu.edu
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Refluxing Toluene | 2H-Chromene | grafiati.com |
| p-Toluenesulfonic acid (p-TsOH) / MgSO₄ | Not specified | 2H-Chromene | acs.orgnih.gov |
| p-Toluenesulfonic acid (p-TsOH) | Boiling Benzene | 2H-Chromene | arkat-usa.org |
Transformations of the Nitro Group at C-6
The nitro group at the C-6 position is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and serves as a handle for further functionalization, most notably through reduction. wikipedia.org
Reduction of the Nitro Moiety to Amino and Other Derivatives
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives which are valuable precursors for pharmaceuticals and other fine chemicals. nih.gov For this compound, this reaction yields 6-aminochroman-4-ol.
A variety of reducing systems can be employed for this purpose. Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is a common and efficient method. nih.gov Typical catalysts include palladium on carbon (Pd/C) or Raney nickel. chim.it Chemical reducing agents are also effective. A mixture of iron (Fe) powder in hydrochloric acid (HCl) is a classic method for nitro group reduction. vulcanchem.com Another powerful reducing agent is titanium(III) chloride (TiCl₃) in an acidic medium, which has been shown to be optimal for the reduction of nitro groups on the chroman ring system. psu.edu The reduction process can sometimes lead to intermediates like hydroxylamines, and specific conditions can be used to control the reaction outcome. google.com
| Reducing Agent/System | Product | Comments | Reference |
|---|---|---|---|
| H₂ / Pd-C | Amine | Standard catalytic hydrogenation method. | chim.it |
| Fe / HCl | Amine | Classic chemical reduction method (Béchamp reduction). | vulcanchem.com |
| TiCl₃ / Acidic Medium | Amine | Reported as an optimal condition for related nitrochromans. | psu.edu |
| Raney Ni / Hydrazine or H₂ | Amine | Alternative catalytic system. | chim.it |
Participation of the Nitro Group in Electron-Withdrawing Facilitated Reactions (e.g., Michael additions in related nitroalkenes)
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.org This property significantly decreases the electron density of the aromatic ring in this compound. nih.govnih.gov While the saturated chroman ring itself does not directly participate in reactions like the Michael addition, the electronic influence of the nitro group is critical for the reactivity of related unsaturated derivatives. researchgate.netmsu.edu
Specifically, if this compound is dehydrated to 6-nitro-2H-chromene, the resulting nitroalkene system becomes a potent Michael acceptor. chim.it The powerful electron-withdrawing nature of the nitro group at C-6, in conjugation with the C3-C4 double bond, renders the C-4 carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition (Michael reaction). researchgate.netwikipedia.org This reactivity is a cornerstone for C-C bond formation, as a wide variety of nucleophiles can be added to the double bond of nitroalkenes. researchgate.netmsu.edu The resulting nitroalkane products can then be further transformed, for instance, by reducing the nitro group to an amine, providing access to highly functionalized chroman derivatives. nih.gov Thus, while not directly applicable to the saturated this compound, the electron-withdrawing capacity of the nitro group is a key latent feature that dictates the synthetic potential of its unsaturated analogues. mdpi.com
Modifications of the Chroman Ring System
The structural integrity of the chroman bicycle is a focal point for synthetic modifications. The reactivity of the heterocyclic pyran ring in this compound allows for transformations that can alter the core skeleton, either through aromatization to form fully unsaturated systems or through rearrangements that modify the ring size.
Aromatization and Dehydrogenation Studies
Aromatization of the heterocyclic ring within the this compound scaffold represents a significant transformation, converting the dihydro-2H-pyran ring into a pyran or phenolic moiety. wikipedia.org This process is fundamentally a dehydrogenation, which can occur in a stepwise manner. The initial and most accessible dehydrogenation involves the oxidation of the secondary alcohol at the C-4 position to yield the corresponding ketone, 6-nitrochroman-4-one. rsc.org This transformation is a common step in the synthesis of many chroman derivatives and can be achieved using a variety of oxidizing agents.
Further dehydrogenation to achieve full aromatization is more complex. One potential pathway involves the dehydrogenation of the resulting 6-nitrochroman-4-one to form a 6-nitrochromone. Another route could proceed via dehydration of this compound to its corresponding 6-nitro-2H-chromene, which can then be aromatized. Catalytic dehydrogenation using noble metal catalysts, such as palladium or platinum on carbon (Pd/C, Pt/C), is a well-established method for the aromatization of cyclic ketones and alkenes to their corresponding phenolic or aromatic derivatives. nih.govrsc.org The presence of the electron-withdrawing nitro group can influence the reactivity and conditions required for these transformations. rsc.org
| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Chroman-4-ol | Pyridinium chlorochromate (PCC) | Chroman-4-one | Oxidation/Dehydrogenation | rsc.org |
| Chroman-4-one | Pd/C | Phenol (B47542) derivative | Catalytic Dehydrogenation/Aromatization | nih.gov |
| Chroman-4-ol | p-Toluenesulfonic acid (p-TSA), MgSO₄ | 2H-Chromene | Dehydration | nih.gov |
| Cyclohexenone | Pt/C | Phenol | Dehydrogenative Aromatization | nih.gov |
Ring Expansions and Contractions from the Chroman Core
Modifying the size of the pyran ring in the this compound core involves skeletal rearrangements that can lead to either ring expansion, forming seven-membered heterocyclic systems, or ring contraction, yielding five-membered rings. wikipedia.org Such transformations are often driven by the formation of more stable intermediates, such as a less strained ring or a more stable carbocation. chemistrysteps.com
Ring Expansion: Ring expansion reactions could be initiated from this compound through pathways analogous to well-known rearrangements like the Tiffeneau–Demjanov or pinacol (B44631) rearrangements. wikipedia.org For instance, conversion of the C-4 alcohol to a suitable leaving group on an adjacent carbon, followed by treatment with a Lewis acid, could trigger a 1,2-alkyl shift, resulting in the expansion of the pyran ring to a seven-membered oxepine ring system. Another potential route involves the reductive cyclization of related 3-nitrochromenes with other reagents to build new, larger fused ring systems, effectively modifying the original core. chim.it
Ring Contraction: Ring contraction of the chroman system is also a theoretical possibility, most notably through a Favorskii-type rearrangement. chemistrysteps.com This would require initial oxidation of this compound to 6-nitrochroman-4-one, followed by halogenation at the C-3 position to create an α-halo ketone. Treatment of this intermediate with a base could induce a rearrangement, leading to the contraction of the six-membered pyran ring into a five-membered furan (B31954) ring fused to the benzene ring. Cationic rearrangements under acidic conditions, proceeding through a carbocation intermediate at C-4, could also potentially lead to a ring-contracted product to alleviate strain or form a more stable carbocation intermediate. chemistrysteps.comyoutube.com
| Transformation | Proposed Method | Key Intermediate | Potential Product Core | Reference Mechanism |
|---|---|---|---|---|
| Ring Expansion | Pinacol-type Rearrangement | Vicinal Diol derivative | Benzoxepine derivative | wikipedia.org |
| Ring Contraction | Favorskii Rearrangement | α-Halo-chroman-4-one | Benzofuran derivative | chemistrysteps.com |
| Ring Contraction | Cationic Rearrangement | Carbocation at C-4 | Cyclopentyl-fused phenol | youtube.com |
| Ring Annulation | Reductive Cyclization | Nitrochromene derivative | Quinoline-fused Chromane (B1220400) | chim.itclockss.org |
Structural Modifications and Design of Advanced Chroman 4 Ol Derivatives
Strategic Functionalization at Key Positions (e.g., C-2, C-3, C-6, C-8)
The chroman-4-ol skeleton offers several positions for substitution, with the C-2, C-3, C-6, and C-8 locations being particularly significant for modulating molecular properties. The reactivity of these positions and the impact of substituents are crucial considerations in the design of novel derivatives.
C-2 Position: The C-2 position is frequently targeted for introducing alkyl or aryl groups. A common synthetic route involves a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This method allows for the installation of various substituents, such as pentyl groups, which have been shown to be important for certain biological activities. nih.gov
C-3 Position: Functionalization at the C-3 position, adjacent to the carbonyl in the chroman-4-one precursor, can be achieved through various reactions. Bromination of the chroman-4-one at this position provides a key intermediate that can be converted to a range of derivatives. gu.se Substituents such as amino (NH2), cyano (CN), and acetoxy (OAc) groups have been successfully introduced via substitution reactions, expanding the chemical diversity of the scaffold. gu.se
C-6 and C-8 Positions: The aromatic ring of the chroman scaffold, specifically the C-6 and C-8 positions, is amenable to electrophilic substitution. The introduction of electron-withdrawing groups at these positions has been a key strategy in developing potent enzyme inhibitors. nih.gov For instance, the synthesis of 6-nitro-2-pentylchroman-4-one is achieved using 2'-hydroxy-5'-nitroacetophenone (B116480) as the starting material. nih.gov Similarly, bromo and chloro groups have been installed at both the C-6 and C-8 positions. nih.gov Research has indicated that for certain biological targets, larger, electron-withdrawing substituents in these positions are favorable for high potency. nih.gov
The reduction of the ketone at C-4 is the final step to yield the target chroman-4-ol. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH4), which converts the chroman-4-one to the corresponding chroman-4-ol with high efficiency. nih.gov
Table 1: Examples of Strategic Functionalization of the Chroman-4-one Precursor
| Position | Substituent Introduced | Precursor Compound | Synthetic Method Highlight |
|---|---|---|---|
| C-2 | Pentyl group | 2'-Hydroxyacetophenone | Aldol condensation with hexanal (B45976) nih.gov |
| C-3 | Amino (NH2), Cyano (CN), Acetoxy (OAc) | 3-Bromochroman-4-one | Substitution reactions gu.se |
| C-6 | Nitro (NO2) | 2'-Hydroxy-5'-nitroacetophenone | Aldol condensation with an aldehyde nih.gov |
| C-6 | Chloro (Cl) | 5'-Chloro-2'-hydroxyacetophenone | Aldol condensation with an aldehyde nih.gov |
| C-8 | Bromo (Br) | 3'-Bromo-2'-hydroxyacetophenone | Aldol condensation with an aldehyde nih.gov |
Incorporation of Diverse Chemical Moieties for Targeted Research Objectives
Beyond simple functionalization, the chroman-4-ol scaffold is an excellent platform for incorporating more complex chemical moieties to achieve specific research goals. These modifications are often aimed at mimicking natural ligands, improving target binding, or enhancing pharmacokinetic properties.
One significant application is in the development of peptidomimetics, where the chroman scaffold is used to mimic the secondary structures of peptides, such as β-turns. gu.se By attaching amino acid side chains as substituents, researchers have created chroman-4-one-based compounds that act as agonists for somatostatin (B550006) receptors. gu.se
Another major research avenue is the design of enzyme inhibitors. Functionalized 2-alkyl substituted chroman-4-one and chromone (B188151) derivatives have been developed as selective inhibitors of Sirtuin 2 (Sirt2), a deacetylating enzyme implicated in neurodegenerative diseases and cancer. nih.govgu.se Structure-activity relationship studies have shown that an intact carbonyl group, an alkyl chain at C-2, and electron-withdrawing groups at C-6 and C-8 are crucial for potent Sirt2 inhibition. nih.gov
Radical cascade reactions provide a modern and efficient method for introducing diverse functionalities. For example, ester-containing and amide-containing chroman-4-ones can be synthesized from 2-(allyloxy)arylaldehydes through reactions with oxalates or oxamic acids, respectively. researchgate.netmdpi.com These methods generate alkoxycarbonyl or carbamoyl (B1232498) radicals that initiate a cyclization cascade, resulting in highly functionalized chroman-4-one scaffolds. researchgate.netmdpi.com
Table 2: Moieties Incorporated into the Chroman Scaffold and Their Research Objectives
| Incorporated Moiety | Synthetic Approach | Targeted Research Objective |
|---|---|---|
| Amino acid side chains | Functionalization of the chroman core | Development of peptidomimetics (e.g., somatostatin receptor agonists) gu.se |
| 2-Pyridylethyl group | Functionalization at the C-2 position | Development of Sirt2-selective inhibitors for cancer research gu.se |
| Ester-containing side chain | Cascade radical annulation with oxalates | Synthesis of bioactive ester-containing compounds mdpi.com |
| Amide-containing side chain | Cascade radical annulation with oxamic acids | Generation of amide-containing scaffolds with high functional group tolerance researchgate.net |
Isosteric and Bioisosteric Replacements within the Chroman-4-ol Scaffold
Isosteric and bioisosteric replacement are cornerstone strategies in drug design used to optimize the properties of a lead compound. nih.govspirochem.com Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. researchgate.net This approach can improve potency, selectivity, metabolic stability, and synthetic accessibility, or create novel intellectual property. nih.govu-strasbg.fr
Within the 6-nitrochroman-4-ol scaffold, several key functional groups can be considered for bioisosteric replacement.
6-Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Classical bioisosteres for a nitro group include the cyano (-CN), trifluoromethyl (-CF3), and various sulfonyl derivatives (e.g., -SO2CH3, -SO2NH2). These groups can mimic the electronic and steric properties of the nitro group, potentially altering the molecule's interaction with biological targets while improving its metabolic profile, as nitro groups can sometimes be associated with toxicity.
4-Hydroxyl Group: The hydroxyl group at the C-4 position is a key hydrogen bond donor and acceptor. It can be replaced by other groups capable of similar interactions, such as an amino group (-NH2), a thiol group (-SH), or a methyl ether (-OCH3). An amino group, for instance, maintains hydrogen bonding capability and introduces a basic center, which could lead to new salt formation possibilities and altered solubility.
Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|---|
| Nitro (-NO2) | C-6 | Cyano (-CN), Trifluoromethyl (-CF3), Sulfonamide (-SO2NH2) | Mimic electron-withdrawing properties; potentially improve metabolic stability and reduce toxicity. |
| Hydroxyl (-OH) | C-4 | Amino (-NH2), Thiol (-SH) | Maintain hydrogen bonding capability; introduce new physicochemical properties (e.g., basicity). |
| Ring Oxygen (-O-) | C-1 (Heteroatom) | Sulfur (-S-) | Scaffold hop to thiochroman; alter ring electronics and geometry while maintaining overall shape. researchgate.net |
Synthesis of Polycyclic and Spirocyclic Chroman-4-ol Architectures
Increasing molecular complexity by synthesizing polycyclic and spirocyclic systems based on the chroman-4-ol scaffold is a strategy to explore new chemical space and develop compounds with unique three-dimensional shapes. nih.govnih.gov Spirocycles, where two rings share a single atom, are of particular interest as they introduce conformational rigidity and novel structural motifs.
The synthesis of spirocyclic chromanes often begins with the corresponding spiro-fused chroman-4-one. For example, spiro[chromane-2,4′-piperidine] derivatives have been identified as having promising antimalarial activity. nih.gov The synthesis of the corresponding spiro-chroman-4-ol is typically achieved through the reduction of the ketone precursor using sodium borohydride. nih.gov
Another approach involves the acid-catalyzed condensation of styryl-substituted pyrimidines with resorcinols to form spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. mdpi.com This reaction can be diastereoselective, with the choice of acid catalyst and solvent influencing the stereochemical outcome. mdpi.com
These advanced architectures serve as scaffolds for further functionalization. The non-spiro part of the molecule can be modified, or substituents can be added to the spirocyclic moiety itself to fine-tune biological activity. Research in this area has led to the development of potent inhibitors of the p300/CBP histone acetyltransferase, with potential applications in cancer therapy. nih.gov
Table 4: Examples of Spirocyclic Architectures Derived from Chroman Precursors
| Spirocyclic Architecture | Parent Chroman Precursor | Key Synthetic Step |
|---|---|---|
| Spiro[chromane-2,4'-piperidine]-4-ol | Spiro[chromane-2,4'-piperidine]-4-one | Reduction of the C-4 ketone nih.gov |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one | 6-Styryl-4-aryldihydropyrimidin-2-one and a resorcinol (B1680541) derivative | Acid-catalyzed condensation reaction mdpi.com |
| Spirocyclic chromane (B1220400) derivatives for p300/CBP inhibition | Various functionalized chromanones | Multi-step synthesis based on lead compound A-485 nih.gov |
Mechanistic Elucidation and Computational Studies on 6 Nitrochroman 4 Ol Chemistry
Investigation of Reaction Mechanisms in Synthesis and Transformations
The synthesis and subsequent reactions of 6-nitrochroman-4-ol involve several key chemical transformations, the mechanisms of which have been investigated through various experimental techniques. These studies provide insights into the formation of intermediates and the factors influencing reaction rates and stereoselectivity.
Spectroscopic and Spectrometric Approaches to Intermediates
The identification of transient intermediates is paramount in elucidating reaction mechanisms. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry (MS), are powerful tools for this purpose.
In the context of chroman chemistry, spectroscopic analysis has been instrumental. For instance, in the synthesis of related chromanols, ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize the final products and any stable intermediates that can be isolated. rsc.org For example, the ¹H NMR spectrum of cis-2-(Trifluoromethyl)chroman-4-ol shows characteristic signals for the protons in the chroman ring system, and the coupling constants provide information about their stereochemical arrangement. arkat-usa.org Similarly, ¹⁹F NMR is a valuable tool for fluorinated analogs. arkat-usa.org
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides exact mass measurements, which helps in confirming the elemental composition of products and intermediates. rsc.org In some cases, due to high instability, obtaining certain spectroscopic data, like ¹³C NMR for some reactive species, can be challenging. rsc.org
Kinetic Studies and Reaction Rate Analysis
Kinetic studies offer quantitative insights into reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and catalysts. Such studies are crucial for understanding the factors that control the speed and outcome of a reaction.
For chromanol derivatives, kinetic studies have been performed to evaluate their radical scavenging activities. rsc.orgclockss.org These studies often employ techniques like stopped-flow spectrophotometry to monitor the decay of a stable radical, such as galvinoxyl (G•) or 2,2-diphenyl-1-picrylhydrazyl (DPPH), upon reaction with the chromanol. rsc.orgclockss.org The reaction kinetics are often measured under pseudo-first-order conditions, where the concentration of the chromanol is in large excess compared to the radical. rsc.orgclockss.org From the observed pseudo-first-order rate constant (kobs), the second-order rate constant (k) can be determined, which is a measure of the compound's reactivity. rsc.orgclockss.org
For example, studies on substituted 6-chromanols have shown that electron-donating groups on the aromatic ring accelerate the reaction rate with radicals, while electron-withdrawing groups, such as the nitro group (NO₂), decrease the reaction rate. rsc.org This is consistent with a mechanism involving hydrogen atom abstraction from the phenolic hydroxyl group. The relationship between the electronic properties of the substituents and the reaction rate can be quantified using Hammett plots, which correlate the logarithm of the rate constant with the Hammett sigma (σ) constant of the substituent. rsc.org
Table 1: Second-order rate constants for the reaction of substituted 6-chromanols with galvinoxyl radical. rsc.org
| Compound | Substituent | k (M⁻¹s⁻¹) |
|---|---|---|
| 6-Chromanol | H | 1.2 x 10³ |
| 6-Chromanol derivative | NH₂ | 5.8 x 10⁴ |
| 6-Chromanol derivative | Cl | 4.5 x 10² |
| This compound | NO₂ | Value not explicitly found, but expected to be low |
Theoretical and Computational Chemistry Approaches
In conjunction with experimental studies, theoretical and computational methods provide a molecular-level understanding of reaction mechanisms, energetics, and structures that are often difficult to access experimentally.
Quantum Chemical Calculations for Energetics and Transition States
Quantum chemical calculations are a powerful tool for investigating reaction pathways, determining the energies of reactants, products, intermediates, and transition states. qulacs.orgrsc.orgaspbs.com These calculations can help to validate proposed mechanisms and predict the feasibility of a reaction. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost. aspbs.com
For reactions involving chromenes and related structures, quantum chemical calculations can be used to model cycloaddition reactions, providing insights into the stereoselectivity of the process. rsc.org For instance, calculations can help to understand why a particular diastereomer is formed preferentially by comparing the energies of the transition states leading to the different stereoisomers.
While specific quantum chemical calculations for this compound were not found in the provided search results, the general applicability of these methods to similar systems is well-established. rsc.orgmpg.de Such calculations would be invaluable for understanding the influence of the nitro group on the reactivity of the chroman system.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and flexibility. nih.govnih.govresearchgate.net This is particularly important for cyclic molecules like chromans, where the conformation of the dihydropyran ring can influence reactivity.
MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other reactants or a catalyst. For instance, the orientation of the hydroxyl group (axial vs. equatorial) can significantly impact its reactivity, and MD simulations can provide information on the relative populations of these conformers.
Atomistic MD simulations have been used to study the behavior of polymer blends, demonstrating the power of this technique to investigate molecular interactions and packing. rsc.org Similar approaches can be applied to smaller molecules in solution to understand their solvation and dynamic properties.
Structure-Reactivity Correlations via Computational Models
Computational models can be used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity correlations. These models relate the structural or electronic properties of a series of molecules to their observed reactivity.
In the context of chromanols, computational models can be used to correlate properties like the bond dissociation energy (BDE) of the phenolic O-H bond with the experimentally determined radical scavenging activity. rsc.org The Hammett equation is a classic example of a simple computational model that correlates reaction rates with substituent electronic effects. rsc.org
More advanced computational models can involve the use of various molecular descriptors calculated using quantum chemistry, which are then correlated with reactivity using statistical methods. These models can be used to predict the reactivity of new, unsynthesized compounds, thus guiding experimental efforts.
Research Applications and Emerging Directions in 6 Nitrochroman 4 Ol Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis
In chemical synthesis, a "building block" refers to a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.orggreatcellsolarmaterials.com 6-Nitrochroman-4-ol, with its strategically positioned nitro and hydroxyl groups, serves as an exemplary building block for the synthesis of a variety of complex molecules. wikipedia.org The chroman-4-one framework, from which this compound is derived, is a significant structural unit in numerous medicinal and synthetic compounds, recognized for its broad spectrum of biological activities. nih.govresearchgate.net
The presence of the nitro group at the 6-position significantly influences the reactivity of the chroman ring system. This electron-withdrawing group can be readily transformed into other functional groups, such as amines, which are crucial for introducing further molecular diversity. For instance, 6-nitrochroman-4-one (B1309135) can be converted to 6-nitrochroman-4-amine, providing a key intermediate for further synthetic manipulations. google.com
The hydroxyl group at the 4-position offers another reactive handle for synthetic modifications. It can be oxidized to the corresponding ketone, 6-nitrochroman-4-one, or participate in various coupling and substitution reactions. smolecule.com The stereochemistry of the hydroxyl group can also be controlled, leading to the synthesis of specific stereoisomers, which is often critical for biological activity.
The versatility of the chroman-4-ol scaffold is further demonstrated by its use in the synthesis of various heterocyclic systems. For example, 3-nitrochromenes, closely related to this compound, are valuable precursors for constructing complex fused and spirocyclic scaffolds due to their reactivity in cycloaddition and multicomponent reactions. researchgate.net The development of one-pot synthesis methods for chroman derivatives further enhances their utility as building blocks by streamlining the production of these valuable compounds. iitb.ac.in
Development of Chemical Probes and Reagents for Research
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. ox.ac.ukrjeid.com The development of high-quality chemical probes requires compounds with high affinity, selectivity, and a known mode of action. promega.de The chroman scaffold, including derivatives of this compound, has shown promise in the creation of such research tools.
For instance, chromone-based fluorescent probes have been developed for various applications, including sensing hydrogen bonding and studying DNA-binding interactions. ijrpc.com The inherent fluorescence of some chromone (B188151) derivatives makes them suitable as fluorophores for protein labeling. ijrpc.com The nitro group in this compound can be utilized to develop photoaffinity labels. These probes can form a covalent bond with their target protein upon photoactivation, allowing for the identification and characterization of protein-ligand interactions. gu.se
Furthermore, the reactivity of the functional groups in this compound allows for its incorporation into more complex probe architectures. For example, it can be functionalized with tags for bioorthogonal chemistry, such as alkynes or azides, enabling the visualization and tracking of the probe within cells. nih.govmdpi.com The development of activity-based probes from chroman derivatives allows for the specific labeling and quantification of active enzymes in a cellular context. nih.gov
Investigation of Chroman-4-ol Derivatives as Modulators in Chemical Biology Research
Chemical biology research often focuses on the design and synthesis of small molecules that can modulate the function of proteins and enzymes, thereby elucidating their roles in cellular processes and disease. Chroman-4-ol derivatives have emerged as a privileged scaffold for the development of such modulators due to their diverse biological activities. nih.govgu.se
Design Principles for Modulating Protein and Enzyme Function
The design of effective protein and enzyme modulators based on the chroman-4-ol scaffold relies on understanding structure-activity relationships (SAR). acs.org Key design principles include:
Substitution Pattern: The position and nature of substituents on the chroman ring are critical for activity and selectivity. For example, in the development of Sirtuin 2 (SIRT2) inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold were favorable for high potency. acs.orgresearchgate.net
Stereochemistry: The three-dimensional arrangement of atoms can significantly impact biological activity. The synthesis of specific enantiomers or diastereomers is often necessary to achieve the desired modulatory effect. researchgate.net
Scaffold Hopping: The chroman-4-one and chromone scaffolds can serve as peptidomimetics, mimicking the structure of peptide turns to interact with protein targets like somatostatin (B550006) receptors. gu.se
Functional Group Modification: The hydroxyl group at the 4-position can form crucial hydrogen bonds with target proteins, while the carbonyl group in the corresponding chroman-4-one is often essential for inhibitory activity. acs.org
The following table summarizes the impact of different substituents on the SIRT2 inhibitory activity of chroman-4-one derivatives:
| Position | Substituent Type | Impact on SIRT2 Inhibition |
| 2 | Alkyl chain (3-5 carbons) | Favorable for potency acs.org |
| 6 | Large, electron-withdrawing groups | Favorable for potency acs.orgresearchgate.net |
| 8 | Large, electron-withdrawing groups | Favorable for potency acs.orgresearchgate.net |
| 4 | Intact carbonyl group | Crucial for high potency acs.orgresearchgate.net |
Exploration of Ligand-Receptor Interactions at a Molecular Level
Understanding the molecular interactions between chroman-4-ol derivatives and their biological targets is crucial for rational drug design. Techniques such as molecular docking and photoaffinity labeling are employed to elucidate these interactions. gu.sed-nb.info
Molecular modeling studies have been used to propose binding sites for chroman-4-one-based inhibitors. For instance, SIRT2 inhibitors are suggested to bind to the C-pocket of the NAD+ binding site, a hypothesis supported by structure-activity relationship data. gu.se Photoaffinity labeling experiments, using probes with photoactivatable groups like azides or diazirines, have further helped to identify the specific amino acid residues involved in binding. gu.se
These studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of these compounds. This knowledge enables the design of new derivatives with improved potency and target specificity.
Catalytic Applications and Material Science Potentials of Related Chromanoids
The unique chemical properties of the chroman scaffold also lend themselves to applications in catalysis and materials science. ontosight.ai While research in this area is still emerging, several promising directions are being explored.
In catalysis, chroman-based ligands can be used to create novel metal complexes with specific catalytic activities. For example, ruthenium complexes with N-heterocyclic carbene ligands derived from chromone-like structures have been used in asymmetric hydrogenation reactions. dicp.ac.cn The development of efficient and enantioselective catalytic methods is crucial for the synthesis of chiral chromanols and their derivatives. researchgate.net
In material science, the chroman framework can be incorporated into polymers or other materials to impart specific properties. For instance, the fluorescent properties of some chromone derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. ijrpc.com The ability to tune the electronic properties of the chroman ring through substitution makes it an attractive scaffold for creating novel functional materials. ontosight.ai
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Nitrochroman-4-ol, and what experimental parameters are critical for success?
- Answer : Synthesis typically involves condensation of phenols with aldehydes/ketones to form the chroman backbone, followed by nitration to introduce the nitro group. Key parameters include temperature control during nitration (to avoid over-oxidation) and solvent selection (e.g., sulfuric acid/nitric acid mixtures). While direct yield data for this compound is limited, analogous chroman derivatives have achieved yields up to 89.3% under optimized conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Answer : Use ¹H/¹³C NMR to confirm the chroman structure and nitro-group placement. Compare observed chemical shifts with predicted values from computational tools (e.g., ACD/Labs). Mass spectrometry (MS) validates molecular weight (195.17 g/mol), while IR spectroscopy identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Cross-reference with the canonical SMILES and InChIKey provided in literature .
Q. What preliminary biological assays are appropriate for screening this compound's bioactivity?
- Answer : Begin with in vitro antioxidant assays (DPPH/ABTS radical scavenging) and anti-inflammatory tests (COX-1/2 inhibition). Cytotoxicity screening (e.g., MTT assay on cancer cell lines) can identify therapeutic potential. Chroman derivatives often exhibit dose-dependent activity, so test a concentration range of 1–100 μM .
Q. What safety protocols are necessary when handling this compound in the lab?
- Answer : Wear PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of particulate matter. Store in a cool, dry environment, and dispose of waste via approved chemical protocols. Safety data aligns with nitro-substituted aromatic compounds .
Advanced Research Questions
Q. How can researchers optimize nitration conditions to improve regioselectivity and yield in this compound synthesis?
- Answer : Employ Design of Experiments (DOE) to test variables like nitrating agent concentration (HNO₃ vs. acetyl nitrate), reaction time, and temperature. Monitor regioselectivity via HPLC or TLC. Computational modeling (e.g., DFT) predicts electron density maps to guide nitro-group positioning .
Q. How should contradictory results in biological activity studies (e.g., conflicting cytotoxicity data) be resolved?
- Answer : Validate assays with positive/negative controls and replicate experiments across independent labs. Use meta-analysis to identify confounding factors (e.g., cell line variability, solvent effects). Statistical tools like ANOVA or Bayesian inference quantify uncertainty .
Q. What in silico strategies are effective for predicting this compound's interactions with biological targets?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against protein targets (e.g., kinases, oxidoreductases). Use QSAR models to correlate structural features (Nitro group electronegativity, chroman ring planarity) with activity. Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. How can researchers ensure reproducibility in longitudinal studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
